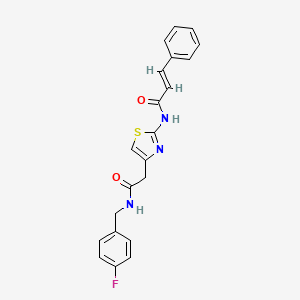

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Description

BenchChem offers high-quality N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2S/c22-17-9-6-16(7-10-17)13-23-20(27)12-18-14-28-21(24-18)25-19(26)11-8-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,23,27)(H,24,25,26)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZVIVXPFCIFRZ-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, including case studies and data tables that illustrate its effects.

Chemical Structure and Properties

The molecular formula of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is , with a molecular weight of approximately 429.5 g/mol. The compound features a thiazole ring, a cinnamide moiety, and a fluorobenzyl group, which contribute to its unique reactivity and potential therapeutic applications .

Biological Activity Overview

Research indicates that compounds similar to N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide exhibit a variety of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines.

- Antimicrobial Properties : Similar thiazole derivatives have shown antibacterial and antifungal activities.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies

-

Cytotoxicity Against HepG2 Cells :

A study evaluated the cytotoxic effects of several cinnamide derivatives, including those structurally related to N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide. The results indicated significant antiproliferative activity against HepG2 liver cancer cells, with some compounds showing IC50 values as low as 4.23 μM .The study highlighted that the structural modifications on the phenyl ring significantly influenced the cytotoxicity of these compounds.Compound IC50 (μM) Mechanism N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone 4.23 EGFR inhibition Staurosporin (reference) 5.59 Non-specific kinase inhibitor

The mechanism through which N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide induces cell death appears to involve:

- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl2, indicating activation of the intrinsic apoptotic pathway .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide can be attributed to its unique structural features:

- Thiazole Ring : Known for its role in enhancing bioactivity.

- Fluorobenzyl Group : Contributes to lipophilicity, potentially improving membrane permeability.

- Cinnamide Moiety : Associated with various pharmacological effects including anticancer and antimicrobial activities.

Scientific Research Applications

Research indicates that N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide exhibits several biological activities:

-

Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Mechanisms may include:

- Induction of apoptosis.

- Cell cycle arrest through inhibition of specific proteins involved in cell growth.

- Antimicrobial Properties : The compound has demonstrated efficacy against certain bacterial strains, indicating potential applications in treating infections.

- Enzyme Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. This compound may exhibit similar inhibitory effects, altering gene expression profiles in cancer cells.

Case Studies

Several studies have highlighted the potential applications of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide:

- Anticancer Research : A study demonstrated that the compound exhibited cytotoxic effects on breast cancer cell lines, suggesting a mechanism involving apoptosis induction through mitochondrial pathways.

- Antimicrobial Studies : Research indicated that the compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

- Enzyme Inhibition Studies : Investigations into the inhibitory effects on HDACs revealed that this compound could alter gene expression patterns associated with tumor progression, presenting a promising avenue for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.